2-Thienyltrimethylsilane
Overview
Description
2-Thienyltrimethylsilane is a compound that features a thienyl group (a sulfur-containing heterocycle) attached to a silicon atom that is also bound to three methyl groups. This organosilicon compound is of interest due to its potential applications in various fields, including materials science and organic synthesis.
Synthesis Analysis
The synthesis of compounds related to 2-thienyltrimethylsilane often involves organometallic reactions. For instance, 2-phenyl-2-thienylhexamethyltrisilane was synthesized using Grignard-like reactions, which are a common method for forming carbon-silicon bonds . Additionally, the introduction of a 2-thienyl group to the silicon atom of alkenylsilanes has been shown to promote cross-coupling reactions with aryl halides, mediated by a palladium catalyst and tetrabutylammonium fluoride under mild conditions .
Molecular Structure Analysis
The molecular structure of related thienylsilane compounds has been investigated using techniques such as single-crystal X-ray diffraction. For example, trichloro-2-thienyl-diphenylmethylsilane, a heteroleptic organosilicon compound, was found to have an intricate supramolecular assembly in the solid state, featuring various intermolecular interactions . Theoretical calculations on thienyl-functionalized polysilanes have also been performed to understand their geometries and electronic spectra, revealing significant red-shifts due to thienyl functionalization .
Chemical Reactions Analysis
Thienylsilanes participate in various chemical reactions. Photolysis of bis-(2-thienyl)disilane compounds leads to products such as dimethyl-bis-(2-thienyl)silane and 2-dimethylsilylthiophene, with the reaction mechanism involving direct interaction with the photoexcited state of the compound . In the presence of radical traps, thienyl-containing trisilanes undergo radical reactions, suggesting that the sulfur atom in the thienyl group stabilizes silyl radicals . Additionally, the electron impact mass spectra of 2-thienylsilanes indicate intramolecular interactions between silicon and sulfur atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-thienylsilanes are influenced by the thienyl group. The presence of this group can affect the electronic properties of the compound, such as the band gap and electronic delocalization in polysilanes . The modification of indium tin oxide with a thienylsilane molecular layer has been shown to improve the uniformity, roughness, and conductivity of electrochemically prepared films, which is beneficial for the efficiency of polymer/fullerene solar cells .
Scientific Research Applications
Photochemical Reactions : The synthesis and photochemistry of compounds related to 2-Thienyltrimethylsilane, such as 2-(α-furyl)-2-(α-thienyl)hexamethyltrisilane, have been investigated. Photolysis of these compounds in the presence of cyclohexene and methanol leads to radical reactions, suggesting that the sulfur atom in the thienyl group stabilizes the initially formed silyl radical (Yu Luo & He-Ping Zhou, 2001).
Cross-Coupling Reactions : Alkenyldimethyl(2-thienyl)silanes, which include 2-Thienyltrimethylsilane derivatives, have been identified as excellent partners for palladium-catalyzed cross-coupling reactions with aryl halides. These reactions occur under mild conditions and yield high-quality arylalkenes (Kazushi Hosoi, K. Nozaki, & T. Hiyama, 2002).
Functional Polysilanes : Functional polysilanes bearing thienyl groups, synthesized through reactions involving 2-Thienyltrimethylsilane, have applications in generating and stabilizing silver nanoparticles. These nanoparticles exhibit long shelf-life stability and have potential uses in nanotechnology (R. Shankar & V. Shahi, 2008).
Organosilicon Reactive Intermediates : Research on organosilicon reactive intermediates, including compounds like 2-phenyl-2-thienylhexamethyltrisilane, highlights the stabilization effect of sulfur atoms in the thienyl group on silyl radicals. These studies contribute to our understanding of organosilicon chemistry and potential applications in synthesizing new materials (S.‐H. Wu, H. Qian, Ge Wu, & N. Jiang, 1992).
Electron Impact Mass Spectrometry : The electron impact (EI) mass spectra of 2-thienylsilanes, which includes variants of 2-Thienyltrimethylsilane, indicate the fragmentation of species containing the Si=S bond. This research provides insights into the intramolecular interactions of silicon and sulfur under EI conditions (S. Rozite, I. Mazeika, A. Gaukhman, N. Erchak, & E. Lukevics, 1988).
Photovoltaic Applications : Thienylsilane-modified indium tin oxide has been used as an anodic interface in polymer/fullerene solar cells, demonstrating an improvement in efficiency. This research suggests potential applications of 2-Thienyltrimethylsilane derivatives in enhancing the performance of photovoltaic devices (D. Rider, K. Harris, Dong Wang, et al., 2009).
Surface Coating Applications : The thiol-ene "click" reaction, involving 2-Thienyltrimethylsilane derivatives, offers a route to synthesize functional trialkoxysilanes used for modifying surface properties. This approach is efficient and versatile for preparing surface-active agents (A. K. Tucker-Schwartz, R. Farrell, & R. Garrell, 2011).
Safety And Hazards
properties
IUPAC Name |
trimethyl(thiophen-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12SSi/c1-9(2,3)7-5-4-6-8-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANGLGSZPSFVDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171297 | |
Record name | Silane, trimethyl-2-thienyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thienyltrimethylsilane | |
CAS RN |
18245-28-8 | |
Record name | Silane, trimethyl-2-thienyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018245288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, trimethyl-2-thienyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Trimethylsilylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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